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Compound of Interest

Compound Name: Methyl 2-formylisonicotinate

Cat. No.: B176787 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Methyl 2-
formylisonicotinate (C₈H₇NO₃, Molar Mass: 165.15 g/mol ), a pyridine derivative with

applications in medicinal chemistry and organic synthesis.[1] This document presents available

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along

with the associated experimental protocols, to facilitate its use in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic

molecules. Herein, we present the ¹H NMR data for Methyl 2-formylisonicotinate.

¹H NMR Spectral Data
The ¹H NMR spectrum of Methyl 2-formylisonicotinate was recorded on a 400 MHz

instrument in deuterated chloroform (CDCl₃).[2] The chemical shifts (δ) are reported in parts

per million (ppm) relative to tetramethylsilane (TMS).
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

10.15 s 1H
Aldehyde proton (-

CHO)

8.95 d 1H Pyridine ring proton

8.49 s 1H Pyridine ring proton

8.09 dd 1H Pyridine ring proton

4.00 s 3H
Methyl ester protons (-

OCH₃)

Table 1: ¹H NMR chemical shifts and assignments for Methyl 2-formylisonicotinate.[2]

Experimental Protocol: ¹H NMR Spectroscopy
A general procedure for obtaining the ¹H NMR spectrum of a solid organic compound is as

follows:

Sample Preparation: A small quantity of Methyl 2-formylisonicotinate is dissolved in a

deuterated solvent, such as chloroform-d (CDCl₃), in an NMR tube.

Instrument Setup: The NMR spectrometer is tuned and shimmed to ensure a homogeneous

magnetic field.

Data Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key

parameters include the spectral width, acquisition time, and number of scans.

Data Processing: The raw data is Fourier transformed, phased, and baseline corrected to

obtain the final spectrum. Chemical shifts are referenced to an internal standard (e.g., TMS

at 0.00 ppm).

Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule

by measuring the absorption of infrared radiation. While a specific experimental spectrum with
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detailed peak assignments for Methyl 2-formylisonicotinate is not readily available in the

searched literature, a predicted spectrum can be inferred based on the functional groups

present.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Functional Group Vibration Type

~3050-3100 C-H (aromatic) Stretching

~2950 C-H (methyl) Stretching

~2820, ~2720 C-H (aldehyde) Stretching (Fermi resonance)

~1720-1740 C=O (ester) Stretching

~1690-1715 C=O (aldehyde) Stretching

~1550-1600 C=C, C=N (aromatic ring) Stretching

~1250-1300 C-O (ester) Stretching

Table 2: Predicted characteristic IR absorption bands for Methyl 2-formylisonicotinate.

Experimental Protocol: Attenuated Total Reflectance
(ATR) FT-IR Spectroscopy
For a solid sample like Methyl 2-formylisonicotinate, ATR FT-IR is a common and convenient

method:

Instrument Background: A background spectrum of the clean ATR crystal is recorded.

Sample Application: A small amount of the solid sample is placed directly onto the ATR

crystal.

Pressure Application: A pressure arm is engaged to ensure good contact between the

sample and the crystal.

Data Acquisition: The IR spectrum is recorded by co-adding multiple scans to improve the

signal-to-noise ratio.
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Data Processing: The resulting spectrum is typically displayed in terms of transmittance or

absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound.

Mass Spectral Data
The mass spectrum of Methyl 2-formylisonicotinate shows a molecular ion peak (M)⁺ at a

mass-to-charge ratio (m/z) of 165, which corresponds to the molecular weight of the compound

(165.15 g/mol ).[2]

m/z Ion

165 [M]⁺

Table 3: Mass spectrometry data for Methyl 2-formylisonicotinate.[2]

Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)
A general procedure for obtaining an EI-MS spectrum is as follows:

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

often via a direct insertion probe or after separation by gas chromatography.

Ionization: In the ion source, the sample is bombarded with a high-energy electron beam,

causing the molecules to ionize and fragment.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge ratio.

Detection: The separated ions are detected, and their abundance is recorded as a function of

their m/z value, generating the mass spectrum.
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Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic characterization of

an organic compound like Methyl 2-formylisonicotinate.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Synthesis & Purification

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Structure Elucidation Purity Assessment Functional Group ID Molecular Weight Confirmation

Final_Characterization

Final Characterization Final Characterization Final Characterization Final Characterization

Click to download full resolution via product page

Caption: A flowchart illustrating the typical workflow for the spectroscopic characterization of a

synthesized organic compound.

Conclusion
This technical guide provides a consolidated resource for the spectroscopic data of Methyl 2-
formylisonicotinate. The presented ¹H NMR and mass spectrometry data, in conjunction with

the predicted IR absorptions and generalized experimental protocols, offer a foundational

understanding for researchers working with this compound. Further investigation to obtain and

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b176787?utm_src=pdf-body
https://www.benchchem.com/product/b176787?utm_src=pdf-body-img
https://www.benchchem.com/product/b176787?utm_src=pdf-body
https://www.benchchem.com/product/b176787?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176787?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


report the experimental ¹³C NMR and a detailed, assigned IR spectrum would provide a more

complete spectroscopic profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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